N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Description

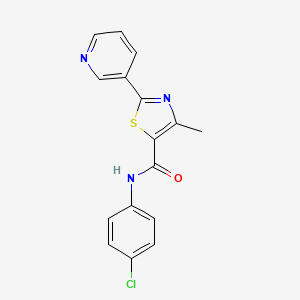

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a thiazole carboxamide derivative characterized by a central thiazole ring substituted with a methyl group at position 4, a 3-pyridinyl group at position 2, and a carboxamide moiety linked to a 4-chlorophenyl group at position 5 (Fig. 1).

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c1-10-14(15(21)20-13-6-4-12(17)5-7-13)22-16(19-10)11-3-2-8-18-9-11/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSSXWCQSGFJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-pyridinecarboxamide in the presence of a base, followed by cyclization with 2-bromo-4-methylthiazole under reflux conditions . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Anticancer Properties

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has shown promising anticancer activity in various studies. For instance, derivatives of thiazole compounds have been tested against several cancer cell lines, demonstrating significant cytotoxic effects. In particular, compounds with similar structures have exhibited IC50 values in the low micromolar range against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG2) cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| HTC116 | 2.03 ± 0.72 |

| HepG2 | 2.17 ± 0.83 |

These findings suggest that the thiazole moiety may enhance the anticancer efficacy of the compound.

Anticonvulsant Activity

Research has indicated that thiazole derivatives, including this compound, exhibit anticonvulsant properties. In a study involving picrotoxin-induced convulsion models, certain thiazole compounds demonstrated effectiveness in preventing seizures . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly affect anticonvulsant potency.

Inhibition of Cytokine Production

The compound has also been investigated for its role as an inhibitor of cytokine production. It has been identified as a potential p38 MAP kinase inhibitor, which is crucial in inflammatory responses mediated by cytokines like TNF-alpha and IL-1 . This property suggests its utility in treating cytokine-mediated diseases, including various inflammatory disorders.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step chemical reactions that include the condensation of thiazole derivatives with pyridine-based compounds. The structural modifications are critical as they directly influence the biological activities of the resulting compounds .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer properties against multiple cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). One notable hybrid demonstrated an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating superior efficacy attributed to specific structural features such as electron-withdrawing groups on the aromatic rings .

Case Study 2: Anticonvulsant Efficacy Assessment

In another investigation focusing on anticonvulsant activity, a series of thiazole derivatives were assessed for their protective effects against induced seizures in animal models. The results highlighted that certain structural configurations led to enhanced protective indices, suggesting that further optimization could yield more potent anticonvulsants .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and modulating signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Pyridinyl Positional Isomers

- 2-(4-Pyridinyl) vs. 2-(3-Pyridinyl) :

The position of the pyridinyl substituent significantly impacts molecular interactions. For example, analogs with a 4-pyridinyl group (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) exhibit distinct electronic and steric profiles compared to the 3-pyridinyl variant. Computational studies suggest that the 3-pyridinyl group may enhance π-π stacking interactions in certain enzyme binding pockets . - 2-(2-Pyridinyl) Derivatives :

Compounds like 4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (CAS 321432-99-9) demonstrate reduced solubility in aqueous media compared to the 3-pyridinyl analog, likely due to altered hydrogen-bonding capacity .

Methyl Group at Position 4

- The 4-methyl substitution is conserved across many analogs (e.g., 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid derivatives).

Carboxamide Substituent Modifications

Aryl Group Variations

- 4-Chlorophenyl vs. 3-Trifluoromethylphenyl :

Replacement of the 4-chlorophenyl group with a 3-trifluoromethylphenyl moiety (e.g., N-[3-(trifluoromethyl)phenyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide) introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce bioavailability due to increased hydrophobicity . - Halogen-Substituted Phenyl Groups :

Analogs with fluorine (4-fluorophenyl), bromine (4-bromophenyl), or iodine (4-iodophenyl) substituents show comparable inhibitory potencies in enzymatic assays, suggesting that halogen size has minimal impact on activity. For example, N-(4-fluorophenyl)maleimide (IC50 = 5.18 μM) and N-(4-iodophenyl)maleimide (IC50 = 4.34 μM) exhibit similar inhibition profiles .

Antifungal Activity

- Thiazolyl hydrazine derivatives, such as those derived from 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid, show moderate antifungal activity against Candida albicans (MIC = 16–32 μg/mL). However, the 3-pyridinyl analog lacks direct antifungal data in the available literature, highlighting a gap in current research .

Kinase Inhibition

- Structural modeling suggests that the 3-pyridinyl group may sterically hinder binding to ATP pockets in kinases compared to 4-pyridinyl analogs .

Biological Activity

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, with CAS number 39067-30-6, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H12ClN3OS

- Molecular Weight : 329.8 g/mol

- Structure : The compound features a thiazole ring substituted with chlorophenyl and pyridinyl groups, which are critical for its biological activity.

Research indicates that thiazole derivatives, including this compound, can act as modulators of various receptors. One notable mechanism involves their role as negative allosteric modulators of the GluA2 AMPA receptor. This modulation can significantly affect receptor activity, potentially leading to therapeutic applications in neurological disorders.

1. Cytotoxicity

A study highlighted the cytotoxic effects of thiazole carboxamide derivatives on cancer cell lines. For instance, compounds similar to this compound demonstrated significant reductions in cell viability across various cancer types, suggesting a potential role in cancer therapy .

2. Antimicrobial Activity

Thiazole derivatives have also shown promise against bacterial strains. Although specific data on this compound is limited, related compounds have exhibited activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species .

3. Neuropharmacological Effects

The compound may influence neuropharmacological pathways through its interaction with glutamate receptors. This interaction could lead to potential applications in treating conditions like epilepsy or anxiety disorders .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically employed, starting with condensation of 3-pyridinyl precursors with chlorophenyl derivatives. For example, analogous thiazole-carboxamide compounds are synthesized via nucleophilic substitution and cyclization reactions under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF). Optimization involves adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyridine to chlorophenyl precursors) and monitoring reaction progress via TLC/HPLC .

- Key Parameters :

| Reaction Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMF | 70°C | None | 65–72 |

| Carboxamide formation | THF | RT | EDC/HOBt | 80–85 |

Q. How can the compound’s crystal structure and molecular conformation be characterized?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and intramolecular interactions. For structurally related thiazole derivatives, SCXRD reveals planarity deviations (<0.05 Å) and dihedral angles (e.g., 4.4° between thienopyridine and imidazole rings), which influence hydrogen bonding networks (e.g., N–H⋯N interactions at 2.89 Å) .

- Analytical Tools : Pair SCXRD with DFT calculations (B3LYP/6-31G* basis set) to validate experimental vs. theoretical geometries .

Q. What analytical techniques are suitable for purity assessment and structural validation?

- Methodology :

- NMR : H and C NMR to confirm substituent integration (e.g., 4-methyl at δ 2.35 ppm, pyridinyl protons at δ 8.2–8.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 358.08) and detect fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm for purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology : Cross-validate assays under standardized conditions. For example, discrepancies in IC values for enzyme inhibition may arise from variations in assay buffers (e.g., Tris-HCl vs. PBS) or compound solubility. Use co-solvents like DMSO (<1% v/v) to mitigate solubility limitations .

- Case Study : Inconsistent cytotoxicity data may reflect differences in cell lines (e.g., HepG2 vs. HEK293). Perform dose-response curves with controls for membrane permeability (e.g., propidium iodide staining) .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., kinase domains). Prioritize docking poses with hydrogen bonds to pyridinyl nitrogen and chlorophenyl hydrophobic contacts .

- ADMET Prediction : SwissADME or pkCSM to estimate logP (2.8–3.5), bioavailability (≥30%), and CYP450 metabolism risks .

Q. How can structure-activity relationships (SAR) be systematically explored for agrochemical or medicinal applications?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and evaluate bioactivity. For example, fluorinated analogs may enhance membrane permeability but reduce solubility. Tabulate SAR trends:

| Substituent | LogP | Solubility (µM) | IC (nM) |

|---|---|---|---|

| 4-Cl | 3.2 | 12.5 | 45 |

| 4-F | 2.9 | 8.3 | 68 |

| 4-CH | 3.5 | 5.1 | 120 |

Q. What experimental designs are recommended for studying metabolic stability and degradation pathways?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Identify oxidative pathways (e.g., hydroxylation at the thiazole methyl group) .

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor stability via HPLC and identify degradation products (e.g., hydrolysis of the carboxamide group) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and formulation stability?

- Root Cause : Discrepancies often arise from polymorphic forms (e.g., amorphous vs. crystalline) or aggregation in aqueous buffers.

- Resolution :

- Characterize polymorphs via PXRD and DSC.

- Use surfactants (e.g., Tween-80) or cyclodextrins to stabilize formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.